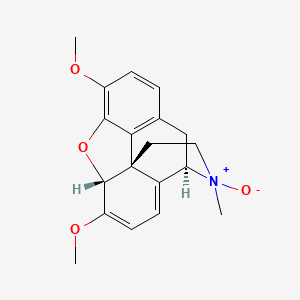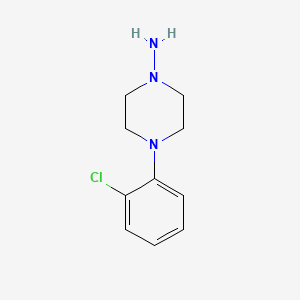
2-Methoxy-4-methylbenzenethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-4-methylbenzenethiol is an organic compound with the molecular formula C8H10OS. It is a derivative of thiophenol, where the benzene ring is substituted with a methoxy group (-OCH3) at the second position and a methyl group (-CH3) at the fourth position. This compound is known for its distinctive odor and is used in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
2-Methoxy-4-methylbenzenethiol can be synthesized through several methods. One common approach involves the reaction of 2-methoxy-4-methylbenzoyl chloride with hydrogen sulfide (H2S) in the presence of a base such as pyridine. The reaction proceeds as follows:
2-Methoxy-4-methylbenzoyl chloride+H2S→this compound+HCl
Another method involves the reduction of 2-methoxy-4-methylbenzenesulfonyl chloride using a reducing agent like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
化学反应分析
Types of Reactions
2-Methoxy-4-methylbenzenethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfoxides (R-SO-R).
Reduction: The thiol (R-SH) is regenerated.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-Methoxy-4-methylbenzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 2-Methoxy-4-methylbenzenethiol involves its interaction with various molecular targets. The thiol group (-SH) can form covalent bonds with electrophilic centers in proteins and enzymes, affecting their function. This interaction can lead to changes in enzyme activity, protein structure, and cellular signaling pathways.
相似化合物的比较
Similar Compounds
2-Methoxythiophenol: Similar structure but lacks the methyl group at the fourth position.
4-Methylbenzenethiol: Similar structure but lacks the methoxy group at the second position.
Thiophenol: The parent compound without any substituents on the benzene ring.
Uniqueness
2-Methoxy-4-methylbenzenethiol is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and physical properties. The combination of these substituents can lead to distinct interactions in chemical and biological systems, making it valuable for specific applications.
属性
CAS 编号 |
83485-34-1 |
|---|---|
分子式 |
C8H10OS |
分子量 |
154.23 g/mol |
IUPAC 名称 |
2-methoxy-4-methylbenzenethiol |
InChI |
InChI=1S/C8H10OS/c1-6-3-4-8(10)7(5-6)9-2/h3-5,10H,1-2H3 |
InChI 键 |
YBDVVSMQYQJAER-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)S)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R,3S,7R,8R,8aS)-6'-formyl-2,3,4'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carboxylic acid](/img/structure/B13411129.png)



![4-[(3R,7R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13411155.png)


![2,2-dimethylpropanoyloxymethyl (6S,7S)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-3-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;hydrochloride](/img/structure/B13411176.png)


![N-{5-[Methoxy(phenyl)acetyl]octahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13411185.png)
![1-Bromo-2-[(4-fluorobutyl)sulfanyl]benzene](/img/structure/B13411186.png)

